(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in organic chemistry, particularly in peptide synthesis, where it serves as a protected amino acid building block. The Fmoc group is widely used to protect amino groups during peptide coupling reactions, allowing for the selective formation of peptide bonds without interference from other functional groups present in the molecule.
This compound can be classified as an amino acid derivative, specifically an Fmoc-protected amino acid. It is often utilized in the synthesis of peptides and proteins due to its ability to undergo selective reactions while maintaining stability under various conditions. The compound's unique structure allows it to participate in a variety of chemical reactions essential for constructing complex biomolecules .
The synthesis of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid typically involves several key steps:
In industrial settings, automated peptide synthesizers are commonly used for large-scale production, ensuring high yields and purity through precise control over reaction conditions.
The molecular formula of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is CHNO. The structure features:
The structural representation can be derived from its SMILES notation: O=C(N[C@@H](C(N)=O)CCC(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3
.
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid can undergo several important chemical reactions:
The principal products from these reactions include deprotected amino acids and peptides, which are vital for synthesizing proteins and other biologically active compounds.
The mechanism by which (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid functions primarily revolves around its role as a building block in peptide synthesis. Upon deprotection, the free amino group can readily participate in nucleophilic attack on activated carboxylic acids or their derivatives, leading to the formation of peptide bonds. This process is facilitated by the stability provided by the Fmoc protecting group during initial coupling steps .
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid typically appears as a solid at room temperature. Its solubility characteristics depend on solvent polarity and pH.
The compound exhibits typical behavior associated with amino acids, including:
Analytical data such as melting point, boiling point, and specific optical rotation provide insights into its purity and structural integrity. For example, specific rotation measurements can indicate enantiomeric purity which is crucial for biological applications .
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid has diverse applications across several fields:
This compound exemplifies the intersection of organic chemistry and biochemistry, highlighting its significance in advancing synthetic methodologies for complex biomolecules.
The emergence of Fmoc-protected amino acids in the late 1970s revolutionized peptide synthesis by addressing limitations of the dominant tert-butoxycarbonyl (Boc) strategy. While Boc required strong acids like trifluoroacetic acid for deprotection—posing risks of side-chain degradation and peptide backbone cleavage—Fmoc offered orthogonal deprotection under mild basic conditions. This paradigm shift enabled safer, more efficient synthesis of sensitive peptides [3].
Fmoc-L-isoGln-OH (CAS: 288149-55-3) epitomizes this evolution. Its structural optimization balances amide stability with solubility characteristics, critical for solid-phase coupling efficiency. Historically, derivatives like Fmoc-Glu-OtBu (CAS: 84793-07-7) provided early insights into side-chain protection strategies, where the tert-butyl ester shielded carboxylic acids during backbone assembly. The isoGln variant advanced this further by incorporating a side-chain primary amide directly, eliminating the need for post-assembly deprotection steps that could trigger aspartimide formation or racemization [1] [3].
Table 1: Evolution of Key Fmoc-Protected Glutamate/Glutamine Derivatives
Compound | CAS Number | Molecular Weight (g/mol) | Protection Strategy | Role in Peptide Synthesis |
---|---|---|---|---|
Fmoc-L-isoGln-OH | 288149-55-3 | 368.38 | α-Fmoc, side-chain CONH₂ | Direct incorporation of glutamine |
Fmoc-Glu-OtBu | 84793-07-7 | 425.47 | α-Fmoc, γ-COOt-Bu | Side-chain carboxylic acid protection |
Fmoc-D-Glu(OMe)-OH | 175452-89-8 | 383.39 | α-Fmoc, γ-COOMe | Chiral building block for D-peptides |
Fmoc-D-Glu-OBzl | 104091-10-3 | 459.50 | α-Fmoc, γ-COOBzl | Benzyl ester for orthogonal deprotection |
Industrial-scale adoption accelerated with automated SPPS platforms. For example, plecanatide synthesis (a guanylate cyclase-C agonist) leveraged Fmoc chemistry for its tolerance to diverse functional groups, underscoring Fmoc-L-isoGln-OH’s role in manufacturing therapeutic peptides [7].
The chiral integrity of Fmoc-L-isoGln-OH ([α]₂₀D = -15.5° in DMF) is paramount for producing biologically active peptides. Its S-configuration ensures correct spatial orientation during peptide folding and receptor binding. Impurities in stereoisomers—like the R-enantiomer (Fmoc-D-isoGln-OH)—can disrupt helical conformations or enzymatic stability, as evidenced by studies showing >50% reduction in receptor binding affinity for peptides containing even 2% D-isomer contamination [2] [4].
Comparative analysis reveals stringent enantiomeric requirements:
Table 2: Stereochemical Influence on Protection and Application
Compound | Configuration | Chiral Purity | Key Structural Feature | Primary Application |
---|---|---|---|---|
Fmoc-L-isoGln-OH | S | ≥98% | Side-chain primary amide | Native-sequence therapeutic peptides |
Fmoc-D-Glu(OMe)-OH | R | ≥98% | γ-methyl ester | Protease-resistant motifs |
Fmoc-D-Glu-OBzl | R | Not specified | γ-benzyl ester | Orthogonal side-chain deprotection |
Orthogonal protection is exemplified in branched peptides, where Fmoc-L-isoGln-OH’s amide side chain remains inert during backbone deprotection, allowing selective modification at carboxylic acid or amine groups. This contrasts with Fmoc-Glu-OtBu, where the tert-butyl ester requires acidic cleavage, limiting compatibility with acid-sensitive constructs [3] [5].
The Fmoc group’s mechanism hinges on base-mediated β-elimination. Deprotection of Fmoc-L-isoGln-OH involves nucleophilic attack (e.g., piperidine), forming a dibenzofulvene adduct that shifts equilibrium toward the free α-amine. This reaction proceeds within 3–10 minutes at room temperature, with kinetics monitored by UV absorbance at 301 nm [4]. Critically, the side-chain amide remains intact under these conditions, preventing degradation or aspartimide formation common in Boc approaches.
Three mechanistic advantages define its utility:
Table 3: Comparative Deprotection Kinetics and Compatibility
Protection Group | Deprotection Reagent | Time (min) | Orthogonal to | Key Limitation |
---|---|---|---|---|
Fmoc | 20% Piperidine/DMF | 3–10 | t-Bu, Trt, Pbf | Light sensitivity; base-induced racemization |
Boc | TFA/DCM (1:1) | 10–30 | Fmoc, benzyl | Acidolysis side reactions |
Cbz | H₂/Pd-C | 30–120 | Most groups | Catalyst poisoning by sulfur residues |
Storage protocols further underscore mechanistic sensitivity: Fmoc-L-isoGln-OH requires desiccated, dark environments (sealed at room temperature) to prevent Fmoc degradation via light or hydrolysis, which could compromise synthesis yields [1] [3]. In SPPS, this translates to coupling efficiencies >99.5% when handled under inert atmospheres, cementing its role in synthesizing complex peptides like plecanatide with minimal epimerization [7].
Concluding Remarks
Fmoc-L-isoGln-OH exemplifies the synergy between protective group innovation and stereochemical precision in peptide synthesis. Its historical development, enantioselective applications, and mechanistic versatility underscore its indispensability for accessing next-generation therapeutics. Future advances will likely focus on optimizing its incorporation kinetics and stability in automated platforms, further expanding the frontiers of peptide-based drug discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7